4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine
Description
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine is a substituted imidazole derivative characterized by a 1,2-dimethylimidazole core with an ethylsulfonylmethyl group at the 4-position and an amine at the 5-position. The ethylsulfonyl group is a strong electron-withdrawing substituent, which may enhance stability and influence binding interactions compared to simpler imidazole derivatives. Structural determination of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-III for visualization .
Properties
Molecular Formula |
C8H15N3O2S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
5-(ethylsulfonylmethyl)-2,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-4-14(12,13)5-7-8(9)11(3)6(2)10-7/h4-5,9H2,1-3H3 |
InChI Key |
ZOJKCSWFVNAUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(N(C(=N1)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups at positions 1 and 2 can be introduced via alkylation reactions using methyl iodide or methyl sulfate.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amination: The amine group at the 5th position can be introduced through nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the ethylsulfonyl group, leading to the formation of reduced imidazole derivatives or ethylthiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group or the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or ethylthiol groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds and participate in various chemical reactions makes it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity. The imidazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine with structurally related compounds from the European patent EP 1 926 722 B1 :
| Compound ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target | 1H-imidazole | 4-(Ethylsulfonylmethyl), 1,2-dimethyl, 5-amine | ~245.3 | High polarity, potential metabolic stability |
| Example 63 | Benzoimidazole | 1-Methyl, 5-(pyridinyloxy), 2-(trifluoromethylphenyl)amine, triazolyl-pyridinyl | ~534.4 | Likely protease inhibition, lipophilic |
| Example 64 | Benzoimidazole | 1-Methyl, 5-(pyridinyloxy), 2-(fluoro-trifluoromethylphenyl)amine, triazolyl | ~568.4 | Enhanced solubility due to fluorine substituents |
Key Observations :
- Electron Effects : The ethylsulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the trifluoromethyl groups in Examples 63 and 63. This may reduce nucleophilic attack susceptibility, enhancing chemical stability .
- Solubility : Example 64’s fluorine substituents likely improve aqueous solubility relative to the target compound’s sulfonyl group, which is polar but bulkier.
Biological Activity
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family. Its unique structure incorporates an ethylsulfonyl group and two methyl groups on the imidazole ring, which contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis. The molecular formula is with a molecular weight of 217.29 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. While specific mechanisms are still under investigation, initial studies suggest that this compound may exhibit inhibitory effects on certain kinases and receptors, which are critical for its therapeutic potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, studies have shown effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for various strains . This suggests a bactericidal action that may involve the inhibition of protein synthesis pathways and disruption of nucleic acid production.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have revealed promising results. Compounds in the imidazole family have been reported to inhibit the growth of multiple cancer cell types, including breast cancer cells (MDA-MB-231) . The apoptosis-inducing capabilities of related compounds at varying concentrations indicate a potential pathway for developing new anticancer agents based on this structural framework.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2-Dimethylimidazole | Simple dimethyl substitution | Commonly used as a solvent and base in organic synthesis. |
| 4-(Methylsulfonyl)benzene | Sulfonyl group attached to benzene | Exhibits distinct reactivity due to aromatic stabilization. |
| 1H-Imidazol-5-amine | Basic amine functionality | Known for its role in various pharmaceutical applications. |
| 4-((Ethylsulfonyl)methyl)-... | Ethylsulfonyl and dimethyl substitutions | Distinct chemical reactivity and biological activity. |
This comparison highlights how the specific substitution pattern on the imidazole ring influences both chemical reactivity and biological activity.
Inhibitory Effects on Kinases
In one study focusing on kinase inhibition, compounds similar to this compound were evaluated for their ability to inhibit c-MET kinase activity. Results showed that several derivatives exhibited over 50% inhibition at concentrations of 20 μM . This suggests that further exploration into this compound's kinase interactions could yield valuable insights for drug development.
Antibiofilm Activity
Another significant area of research involves the antibiofilm activity of related compounds. Studies have indicated moderate-to-good efficacy against biofilms formed by Staphylococcus aureus (MRSA) and Enterococcus species, which are known for their clinical relevance . The ability to inhibit biofilm formation is crucial in treating persistent infections.
Q & A
Basic Questions
Q. What are the optimal synthetic methodologies for preparing 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine?
- Answer : The synthesis of imidazole derivatives often involves cyclization or functionalization of pre-existing imidazole scaffolds. For example, base-promoted reactions using amidines and ketones under transition-metal-free conditions can yield structurally related imidazolones . Adapting this approach, the ethylsulfonyl group could be introduced via sulfonation of a methyl precursor using ethylsulfonyl chloride under controlled pH (e.g., in dichloromethane with a mild base like triethylamine). Post-synthetic modifications, such as methylation at the 1- and 2-positions, may require alkylating agents (e.g., methyl iodide) in anhydrous DMF. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by -/-NMR are critical to confirm regioselectivity .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Answer :
- NMR : -NMR should reveal signals for the methyl groups (δ ~2.5 ppm for N-CH, δ ~3.1 ppm for CH-SO), the ethylsulfonyl moiety (δ ~1.3 ppm for CH-CH, δ ~3.5–3.8 ppm for SO-CH), and the aromatic imidazole protons (δ ~7.0–8.0 ppm). -NMR will confirm the sulfonyl carbon (δ ~55–60 ppm) and imidazole carbons .
- IR : Key stretches include S=O (asymmetric ~1350 cm, symmetric ~1150 cm) and N-H (amine, ~3300–3500 cm) .
- Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular formula.
Q. What are the stability considerations for this compound under varying storage conditions?
- Answer : The ethylsulfonyl group is sensitive to hydrolysis under acidic or basic conditions. Storage in anhydrous environments (e.g., desiccator with silica gel) at –20°C in amber vials is advised to prevent photodegradation. Stability studies using accelerated aging (e.g., 40°C/75% relative humidity) and periodic HPLC analysis can assess degradation pathways, such as sulfonate hydrolysis or imidazole ring oxidation .
Advanced Questions
Q. How can the crystal structure of this compound be determined using SHELX and Mercury CSD?
- Answer : Single-crystal X-ray diffraction (SCXRD) data collected at low temperature (e.g., 100 K) can be processed via SHELXTL (Bruker AXS) or SHELXL for refinement. Key steps include:
- Structure Solution : Use direct methods (SHELXD) for phase determination.
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
- Validation : Check for R-factor convergence (<5%) and Flack parameter for chirality .
- Visualization : Mercury CSD enables analysis of packing patterns, hydrogen-bonding networks, and void spaces. The Materials Module can compare intermolecular interactions (e.g., π-π stacking) with similar structures in the Cambridge Structural Database (CSD) .
Q. How can intermolecular interactions and packing motifs be analyzed to predict physicochemical properties?
- Answer : Mercury’s Materials Module allows systematic comparison of crystal packing using metrics like centroid distances (for π-π interactions) and hydrogen-bond geometries. For example:
- Hydrogen Bonds : Measure donor-acceptor distances (e.g., N-H···O=S) to assess stability.
- Void Analysis : Calculate free volume (%) to predict solubility or porosity .
- Packing Similarity : Overlay structures with CSD entries (e.g., imidazole derivatives) to identify conserved motifs.
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:
- VT-NMR : Variable-temperature NMR to detect equilibrium shifts (e.g., amine vs. imine tautomers).
- DFT Calculations : Optimize gas-phase and solvent-phase geometries (Gaussian, ORCA) and compare with SCXRD bond lengths/angles .
- Complementary Techniques : Use IR/Raman to confirm functional groups unaffected by crystal packing .
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
- Answer :
- Docking Studies : Molecular docking (AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes with imidazole-binding sites).
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Basis sets like B3LYP/6-311+G(d,p) are recommended for sulfonyl and amine groups .
- MD Simulations : Explore solvation dynamics (GROMACS) to understand aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
